
Trimethylsulfanium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsulfanium acetate is an organic compound that belongs to the class of sulfonium salts. It is systematically named this compound and has the chemical formula (CH₃)₃S⁺CH₃COO⁻. This compound is characterized by the presence of a positively charged sulfur atom bonded to three methyl groups and an acetate anion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsulfanium acetate can be synthesized by treating a suitable alkyl halide with a thioether. A common method involves the reaction of dimethyl sulfide with iodomethane to yield trimethylsulfanium iodide, which can then be converted to the acetate salt. The reaction is as follows: [ (CH₃)₂S + CH₃I \rightarrow [(CH₃)₃S]⁺I⁻ ] The iodide salt can be further reacted with silver acetate to produce this compound: [ [(CH₃)₃S]⁺I⁻ + AgOAc \rightarrow [(CH₃)₃S]⁺OAc⁻ + AgI ]
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and controlled reaction environments can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Trimethylsulfanium acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trimethylsulfoxonium acetate.
Reduction: Reduction reactions can convert it back to dimethyl sulfide and methanol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions yield trimethylsulfoxonium acetate, while substitution reactions can produce various sulfonium salts with different anions.
科学研究应用
Trimethylsulfanium acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of epoxides and other cyclic compounds.
Biology: The compound is used in biochemical studies to investigate the role of sulfonium ions in biological systems.
Medicine: Research on this compound includes its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is employed in the production of herbicides, such as glyphosate, where it acts as a counterion to enhance the solubility and stability of the active ingredient.
作用机制
The mechanism of action of trimethylsulfanium acetate involves its ability to act as a methylating agent. The positively charged sulfur atom can transfer a methyl group to nucleophilic targets, facilitating various chemical transformations. This methylation process is crucial in many organic synthesis reactions and can influence the activity of biological molecules.
相似化合物的比较
Trimethylsulfanium acetate can be compared with other similar compounds, such as:
Trimethylsulfonium chloride: Similar in structure but with a chloride anion instead of acetate.
Trimethylsulfonium bromide: Contains a bromide anion and exhibits different solubility and reactivity properties.
Trimethylsulfoxonium iodide: An oxidized form of trimethylsulfanium with an additional oxygen atom bonded to sulfur.
Uniqueness
This compound is unique due to its specific reactivity and applications in organic synthesis. Its ability to act as a methylating agent and participate in various chemical reactions makes it a valuable compound in both research and industrial settings.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique properties and reactivity make it an essential reagent in organic synthesis and scientific research
属性
CAS 编号 |
124883-32-5 |
|---|---|
分子式 |
C5H12O2S |
分子量 |
136.21 g/mol |
IUPAC 名称 |
trimethylsulfanium;acetate |
InChI |
InChI=1S/C3H9S.C2H4O2/c1-4(2)3;1-2(3)4/h1-3H3;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
AHNJHSBNAZLPDN-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].C[S+](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)
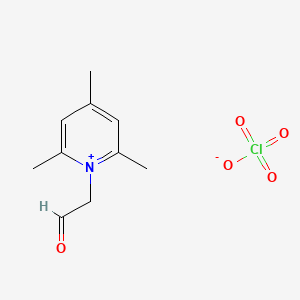
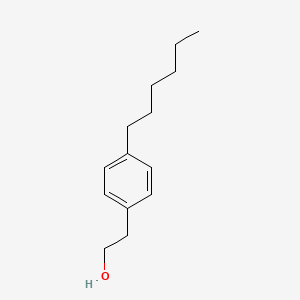
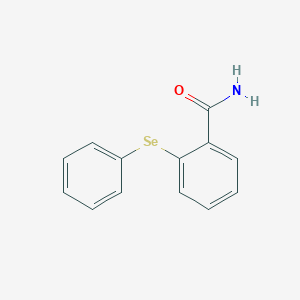
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)
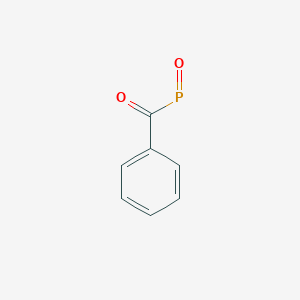
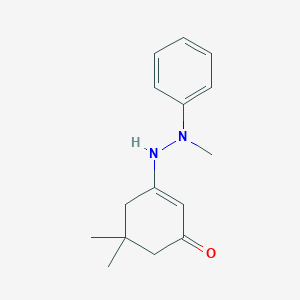
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

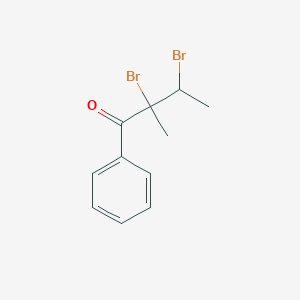
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
